4,4'-(Ethene-1,2-diyl)bis(N,N-diethylaniline)
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Overview
Description
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. It is a fluorescent molecule that has been studied for its potential in cellular imaging and other research applications .
Preparation Methods
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) typically involves a multi-step process. One common method includes the condensation reaction of N,N-diethylaniline with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a diagnostic tool.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) involves its interaction with cellular components. The compound’s fluorescence is influenced by the protonation of its tertiary amine groups, which can be modulated by the pH of the environment. This property allows it to be used as a pH-sensitive probe in biological systems .
Comparison with Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) can be compared with similar compounds such as:
4,4’-[(E)-1,2-Ethenediyl]bis(N,N-diphenylaniline): This compound has similar structural features but different substituents, leading to variations in its chemical and physical properties.
4,4’-[(E)-1,2-Ethenediyl]bis(2-methoxyphenol): Another structurally related compound with methoxy groups, which affects its reactivity and applications.
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has an ethane linkage instead of an ethene linkage, resulting in different chemical behavior.
Properties
CAS No. |
72057-75-1 |
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Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-[2-[4-(diethylamino)phenyl]ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H30N2/c1-5-23(6-2)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)24(7-3)8-4/h9-18H,5-8H2,1-4H3 |
InChI Key |
POAWPDHREAUWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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